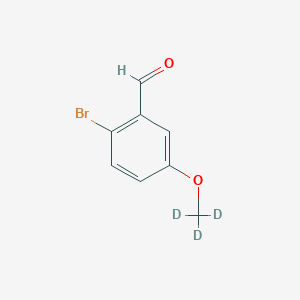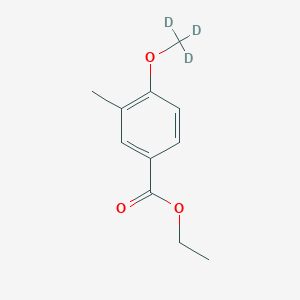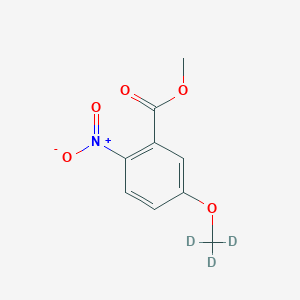
2-Bromo-5-methoxy-d3-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methoxy-d3-benzaldehyde is a deuterated derivative of 2-Bromo-5-methoxybenzaldehyde. This compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the benzaldehyde ring. The deuterium atoms replace the hydrogen atoms, which can be useful in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-d3-benzaldehyde typically involves the bromination of 5-methoxybenzaldehyde followed by deuteration. One common method is:
Bromination: 5-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the second position.
Deuteration: The brominated product is then subjected to deuterium exchange reactions using deuterated solvents like deuterium oxide (D2O) or deuterated chloroform (CDCl3) to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to ensure uniform bromination.
Efficient deuteration: Employing high-purity deuterated reagents to achieve maximum deuterium incorporation.
化学反応の分析
Types of Reactions
2-Bromo-5-methoxy-d3-benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol, and catalysts such as palladium.
Oxidation: Potassium permanganate, sulfuric acid, and water.
Reduction: Sodium borohydride, ethanol, and water.
Major Products Formed
Substitution: 2-Amino-5-methoxy-d3-benzaldehyde, 2-Thio-5-methoxy-d3-benzaldehyde.
Oxidation: 2-Bromo-5-methoxy-d3-benzoic acid.
Reduction: 2-Bromo-5-methoxy-d3-benzyl alcohol.
科学的研究の応用
2-Bromo-5-methoxy-d3-benzaldehyde is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: In labeling studies to track metabolic pathways and enzyme interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-5-methoxy-d3-benzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxy group influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, altering their activity. The deuterium atoms provide stability and can be used to trace the compound’s pathway in metabolic studies.
類似化合物との比較
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: The non-deuterated version, commonly used in similar applications but without the benefits of deuterium labeling.
2-Bromo-4-methoxybenzaldehyde: Differing in the position of the methoxy group, leading to different reactivity and applications.
2-Bromo-5-fluorobenzaldehyde: Substituting the methoxy group with a fluorine atom, which changes its chemical properties and applications.
Uniqueness
2-Bromo-5-methoxy-d3-benzaldehyde is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and other labeling studies. This compound’s specific substitution pattern also makes it valuable in synthesizing targeted molecules in pharmaceutical and chemical research.
特性
IUPAC Name |
2-bromo-5-(trideuteriomethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKTMIWQCNZST-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzyl 4-[2-[(4-bromopyridin-2-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B8150989.png)
![tert-Butyl 8-(5-bromopyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8150994.png)
![tert-Butyl 8-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8150995.png)


